molecular formula C23H16N4O3 B4459308 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4459308
M. Wt: 396.4 g/mol
InChI Key: BWCSPIRMCYGUGJ-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through several synthetic routes. One common method involves the annulation of o-(pyridin-2-yl)aryl amides using a Hofmann reaction. This reaction is mediated by PIFA (phenyliodine(III) bis(trifluoroacetate)), which is a nontoxic and eco-friendly organoiodine reagent. The reaction conditions are mild, and the process is highly efficient, providing excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of reagents and solvents is crucial to ensure safety, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its specific substitution pattern and the presence of both methoxy and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

8-(3-methoxyphenyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c1-30-16-6-4-5-15(13-16)26-11-8-19-17(22(26)28)14-18-20(25-19)9-12-27(23(18)29)21-7-2-3-10-24-21/h2-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCSPIRMCYGUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 3
2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 4
2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 5
2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 6
2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

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